molecular formula C9H18ClNO B8300419 1-(3-Chloro-propyl)-4-methoxy-piperidine

1-(3-Chloro-propyl)-4-methoxy-piperidine

Cat. No.: B8300419
M. Wt: 191.70 g/mol
InChI Key: QGBHLZYTJCPHQW-UHFFFAOYSA-N
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Description

1-(3-Chloro-propyl)-4-methoxy-piperidine is a piperidine derivative featuring a 3-chloropropyl chain at the 1-position and a methoxy group at the 4-position of the piperidine ring.

  • Synthesis: Similar compounds, such as 1-(3-chloro-propyl)pyrrole, are synthesized via N-alkylation reactions (e.g., reacting pyrrole with 1-bromo-3-chloropropane) followed by functional group modifications . For piperidine derivatives, methods like quaternization of bipyridines or hydrogenation of intermediates in ammonia-containing organic solutions are employed .
  • Applications: Piperidine and chloropropyl-containing compounds are prevalent in CNS drug development.

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

1-(3-chloropropyl)-4-methoxypiperidine

InChI

InChI=1S/C9H18ClNO/c1-12-9-3-7-11(8-4-9)6-2-5-10/h9H,2-8H2,1H3

InChI Key

QGBHLZYTJCPHQW-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical properties of 1-(3-Chloro-propyl)-4-methoxy-piperidine with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C9H18ClNO 203.70 3-Chloro-propyl, 4-methoxy Likely polar due to methoxy group
1-(3-Chloropropyl)piperidine HCl C8H17Cl2N 210.13 3-Chloro-propyl, no methoxy Hydrochloride salt enhances solubility
1-(3-Methoxy-propyl)-4-piperidine amine C9H20N2O 172.27 3-Methoxy-propyl, 4-amine Intermediate in Prucalopride synthesis
4-Methoxy-N-[3-(4-phenyl-piperazinyl)propyl]benzenesulfonamide C20H26N3O3S 388.50 Piperazine, methoxy sulfonamide 5-HT7 antagonist (IC50: 37 nM)

Key Observations :

  • The 4-methoxy group in the target compound increases polarity compared to non-oxygenated analogs like 1-(3-Chloropropyl)piperidine HCl.
  • Piperazine derivatives (e.g., benzenesulfonamides) show enhanced receptor binding due to sulfonamide and methoxy groups .

Pharmacological Activity

Serotonin Receptor Modulation
  • 5-HT7 Antagonists : Piperazine/piperidine derivatives with chloropropyl chains and methoxy groups demonstrate potent 5-HT7 receptor antagonism. For example, 4-methoxy-N-[3-(4-fluorophenyl-piperazinyl)propyl]benzenesulfonamide shows IC50 = 37 nM, attributed to methoxy-enhanced binding affinity .
  • 5-HT6 Targeting : Chloropropyl-piperidine scaffolds are used in 5-HT6 receptor antagonists, which are explored for cognitive disorders .
Antidepressant Potential

Compounds like 2-{3-[4-(1H-Indol-3-yl)-piperidin-1-yl]-propyl}-2H-triazolo[4,3-a]pyridin-3-one () highlight the role of chloropropyl-piperidine motifs in serotonin-related antidepressants.

Critical Analysis of Divergences

  • Receptor Selectivity: While 4-methoxy-piperidine derivatives target 5-HT7 receptors, non-methoxy analogs (e.g., 1-(3-Chloropropyl)piperidine HCl) lack documented receptor activity, emphasizing the methoxy group’s role in binding .
  • Synthetic Accessibility : Methoxy-containing compounds require stringent anhydrous conditions to avoid demethylation, whereas chloropropyl analogs are more stable but less polar .

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